![molecular formula C26H23FN8O B608067 N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 1807988-47-1](/img/structure/B608067.png)
N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a phenyl group, a fluorophenyl group, a morpholino group, and a triazine group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific information or an image of the compound’s structure, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzimidazole compounds are generally white or colorless solids that are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
IITZ-01 as an Autophagy Inhibitor: IITZ-01 has been identified as a potent lysosomotropic autophagy inhibitor . It sensitizes cancer cells to TRAIL-induced apoptosis by upregulating DR5 and downregulating survivin through the ubiquitin-proteasome pathway . This property is particularly effective in renal, lung, and breast carcinoma cells, making it a promising candidate for cancer therapy.
Molecular Cancer Biology
Enhancing Apoptosis in Cancer Cells: Studies have shown that IITZ-01 can induce apoptosis in cancer cells by disrupting lysosomal function and mitochondrial membrane potential . This leads to the accumulation of autophagosomes and the inhibition of their degradation, culminating in cell death .
Pharmacology
Preclinical Development as Anticancer Therapeutic: IITZ-01 exhibits more than 10-fold potent autophagy inhibition compared to chloroquine, along with better cytotoxic action . Its efficacy in vivo suggests that it has potential for further preclinical development as an anticancer therapeutic .
Toxicology
Mitochondrial Damage and mROS Accumulation: The compound’s mechanism involves inducing mitochondrial damage and the accumulation of mitochondrial reactive oxygen species (mROS), which is crucial for the activation of the NLRP3 inflammasome . This could have implications for understanding the toxicological effects of IITZ-01 on cellular health.
Biochemistry
Lysosomal Dysfunction and Autophagy Flux: IITZ-01’s biochemical action includes causing lysosomal dysfunction and affecting autophagy flux . By impairing lysosomal function, it prevents the normal recycling process of damaged organelles and proteins, leading to cell death .
Medicine
Potential in Triple-Negative Breast Cancer: IITZ-01 has shown single-agent antitumor efficacy in triple-negative breast cancer both in vitro and in vivo . Its ability to inhibit autophagy and induce apoptosis makes it a compound of interest in the medical field, especially for difficult-to-treat cancers.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN8O/c27-18-7-11-20(12-8-18)29-25-32-24(33-26(34-25)35-13-15-36-16-14-35)28-19-9-5-17(6-10-19)23-30-21-3-1-2-4-22(21)31-23/h1-12H,13-16H2,(H,30,31)(H2,28,29,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEDDGLPNSLBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.